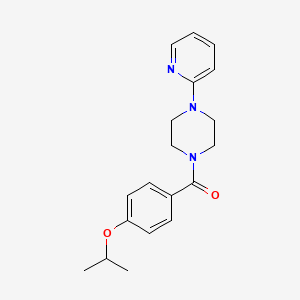![molecular formula C17H13N5OS B5370667 3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B5370667.png)
3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family, with specific functional groups that suggest potential for various biological and chemical properties. The tetrazolyl and phenyl groups attached to the quinolinone core may influence its reactivity, chemical stability, and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds similar to this compound involves multi-step chemical reactions, starting from basic quinazolinone or quinolinone structures. Methods may include the cyclization of appropriate precursors, such as amino acids or nitriles, under specific conditions to introduce the tetrazolyl group and subsequent modifications to incorporate the phenyl and thio groups (Vinogradoff & Peet, 1989).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including the target compound, typically features a bicyclic system with nitrogen atoms at key positions, which significantly influences the electronic distribution and reactivity of the molecule. The presence of a tetrazolyl group adds to the compound's acidity and potential for forming hydrogen bonds, which can be crucial for its interactions and biological activity.
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cycloadditions, substitutions, and eliminations, depending on the substituents present and reaction conditions. The functional groups in this compound suggest it may participate in reactions typical of quinolinones, tetrazoles, and thiols, such as nucleophilic substitutions and electrophilic additions (Zeng et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications . They are often involved in interactions with various enzymes and receptors, contributing to their biological activity .
Mode of Action
Tetrazole derivatives are known for their ability to form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen . This property might contribute to the interaction of the compound with its targets.
Biochemical Pathways
Tetrazole derivatives are known to be involved in various biological activities . The compound might affect several biochemical pathways depending on its specific targets.
Pharmacokinetics
The properties of tetrazole derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are synthesized .
Result of Action
Given the known properties of tetrazole derivatives, it can be speculated that the compound might have potential therapeutic effects in certain medical conditions .
Action Environment
It is known that the synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, and low cost . These factors might influence the compound’s stability and efficacy.
Propiedades
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-22-17(19-20-21-22)24-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)18-16(15)23/h2-10H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFONRWTKIEHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)
![3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5370623.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![7-(4-fluorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370655.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5370662.png)

![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370688.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)